molecular formula C7H6ClF2NO B058768 5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS No. 1211584-92-7

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Cat. No.: B058768
CAS No.: 1211584-92-7
M. Wt: 193.58 g/mol
InChI Key: LRDWHNXSPCSVDV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine typically involves the introduction of the chloromethyl and difluoromethoxy groups onto a pyridine ring. One common method includes the reaction of 2-hydroxypyridine with chloromethyl methyl ether in the presence of a base to form the chloromethyl intermediate. This intermediate is then reacted with difluoromethyl ether under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and other advanced technologies may be utilized to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products may include azides, nitriles, or amines.

    Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.

    Reduction Products: Reduction may result in alcohols or alkanes.

Scientific Research Applications

5-(Chloromethyl)-2-(difluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    5-(Bromomethyl)-2-(difluoromethoxy)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Difluoromethoxy)pyridine: Lacks the chloromethyl group, affecting its reactivity and applications.

Uniqueness

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is unique due to the presence of both chloromethyl and difluoromethoxy groups, which confer distinct chemical properties

Properties

IUPAC Name

5-(chloromethyl)-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDWHNXSPCSVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617067
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211584-92-7
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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